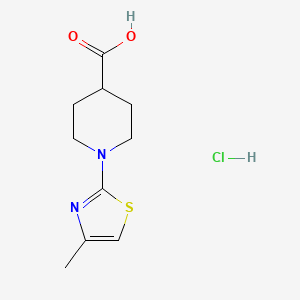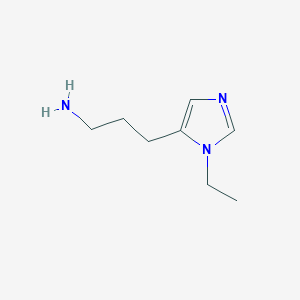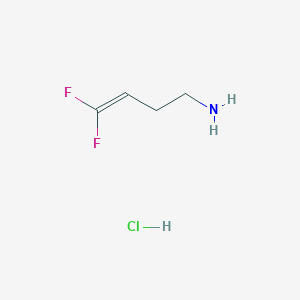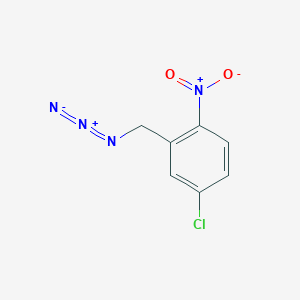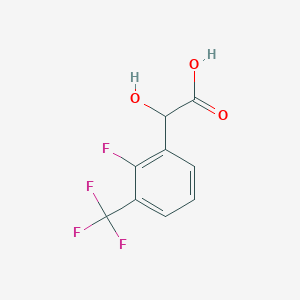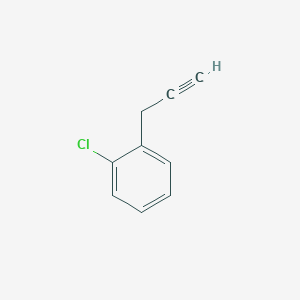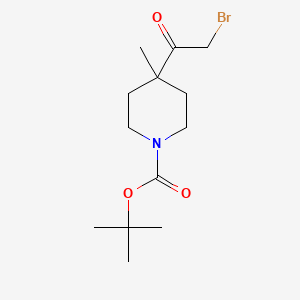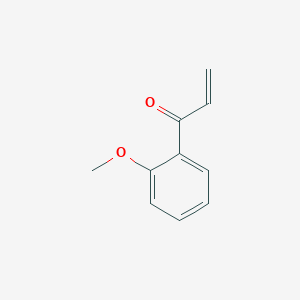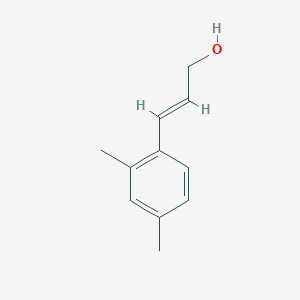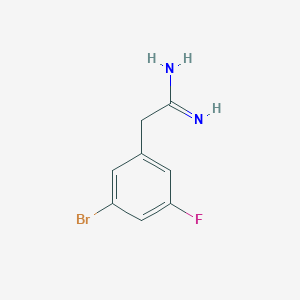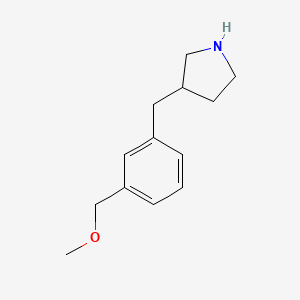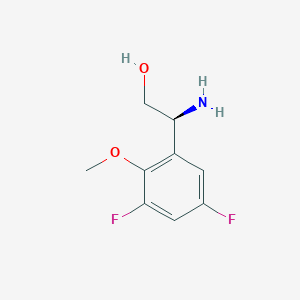
(s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, two fluorine atoms, and a methoxy group attached to a phenyl ring, making it a unique molecule with distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,5-difluoro-2-methoxybenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.
Amination: The resulting alcohol is then subjected to amination using reagents such as ammonia or an amine source under appropriate conditions to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium fluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms may enhance the compound’s stability and reactivity. The methoxy group can influence the compound’s solubility and overall chemical behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(s)-2-Amino-2-(3,5-difluoro-2-hydroxyphenyl)ethan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.
(s)-2-Amino-2-(3,5-dichloro-2-methoxyphenyl)ethan-1-ol: Contains chlorine atoms instead of fluorine atoms.
(s)-2-Amino-2-(3,5-difluoro-2-ethoxyphenyl)ethan-1-ol: Has an ethoxy group instead of a methoxy group.
Uniqueness
The presence of both fluorine atoms and a methoxy group in (s)-2-Amino-2-(3,5-difluoro-2-methoxyphenyl)ethan-1-ol makes it unique compared to its analogs
Eigenschaften
Molekularformel |
C9H11F2NO2 |
|---|---|
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(3,5-difluoro-2-methoxyphenyl)ethanol |
InChI |
InChI=1S/C9H11F2NO2/c1-14-9-6(8(12)4-13)2-5(10)3-7(9)11/h2-3,8,13H,4,12H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
HCCJJCHWZBQUKB-MRVPVSSYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1F)F)[C@@H](CO)N |
Kanonische SMILES |
COC1=C(C=C(C=C1F)F)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


